Cas no 2227799-63-3 (tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate)

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate structure
2227799-63-3 structure
商品名:tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate
CAS番号:2227799-63-3
MF:C14H19NO4
メガワット:265.30496430397
CID:5795104
PubChem ID:165643611

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • 2227799-63-3
    • tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
    • EN300-1902922
    • tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate
    • インチ: 1S/C14H19NO4/c1-14(2,3)19-13(16)15-10-6-5-9(12-8-18-12)7-11(10)17-4/h5-7,12H,8H2,1-4H3,(H,15,16)/t12-/m0/s1
    • InChIKey: CJXHZAABBFNKFI-LBPRGKRZSA-N
    • ほほえんだ: O1C[C@H]1C1C=CC(=C(C=1)OC)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 265.13140809g/mol
  • どういたいしつりょう: 265.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 60.1Ų

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902922-0.5g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
0.5g
$1714.0 2023-09-18
Enamine
EN300-1902922-0.05g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
0.05g
$1500.0 2023-09-18
Enamine
EN300-1902922-0.1g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
0.1g
$1572.0 2023-09-18
Enamine
EN300-1902922-10.0g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
10g
$7681.0 2023-06-02
Enamine
EN300-1902922-5g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
5g
$5179.0 2023-09-18
Enamine
EN300-1902922-10g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
10g
$7681.0 2023-09-18
Enamine
EN300-1902922-0.25g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
0.25g
$1642.0 2023-09-18
Enamine
EN300-1902922-1.0g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
1g
$1785.0 2023-06-02
Enamine
EN300-1902922-2.5g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
2.5g
$3501.0 2023-09-18
Enamine
EN300-1902922-5.0g
tert-butyl N-{2-methoxy-4-[(2R)-oxiran-2-yl]phenyl}carbamate
2227799-63-3
5g
$5179.0 2023-06-02

tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate 関連文献

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tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamateに関する追加情報

Introduction to Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate (CAS No. 2227799-63-3)

Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate, a compound with the CAS number 2227799-63-3, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules.

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with a 2-methoxy group and an (2R)-oxiran-2-yl side chain. This unique structural arrangement imparts specific chemical and biological properties that make it a valuable candidate for further research and development.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates have been extensively studied for their roles as pharmacophores in various drug classes, including neuroprotective agents, anti-inflammatory drugs, and anticonvulsants. The presence of the tert-butyl group in Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate enhances its stability and lipophilicity, making it an attractive scaffold for drug design.

The 2-methoxy and (2R)-oxiran-2-yl substituents introduce additional functional groups that can participate in various chemical reactions, enabling the synthesis of more complex derivatives. The oxiran ring, in particular, is known for its reactivity in nucleophilic substitution reactions, which can be exploited to modify the structure of the compound and explore its biological activity.

Recent studies have highlighted the importance of stereochemistry in pharmaceutical compounds, emphasizing the role of chiral centers in determining biological activity. The (2R)-oxiran-2-yl group in Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate provides a chiral center that can influence the compound's interactions with biological targets. This aspect has prompted researchers to investigate the potential of this compound as a lead molecule for the development of enantiomerically pure drugs.

The pharmaceutical industry has been increasingly focusing on innovative approaches to drug discovery, leveraging computational methods and high-throughput screening to identify promising candidates. Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate has emerged as a compound of interest in these efforts due to its structural features and potential biological activity. Its unique combination of functional groups makes it a versatile scaffold for further derivatization and optimization.

In addition to its pharmaceutical applications, this compound has shown promise in material science and chemical synthesis. The stability and reactivity of its structure make it suitable for use as an intermediate in organic synthesis, particularly in the preparation of complex molecules with functionalized aromatic rings. The presence of the oxiran ring also allows for further functionalization through ring-opening reactions, providing a pathway to create diverse molecular libraries.

The synthesis of Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates such as 2-methoxy-4-bromophenol and (R)-glycidol, which are then coupled through nucleophilic substitution reactions to form the desired carbamate derivative. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.

Ongoing research is exploring new methodologies for synthesizing this compound more efficiently and sustainably. Green chemistry principles are being integrated into synthetic protocols to minimize waste and reduce environmental impact. Additionally, biocatalytic approaches are being investigated as alternative routes to traditional synthetic methods, offering potential improvements in yield and selectivity.

The biological evaluation of Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate is another area of active investigation. In vitro studies have been conducted to assess its interaction with various biological targets, including enzymes and receptors relevant to neurological disorders. Preliminary results suggest that this compound exhibits promising activity that warrants further exploration.

The development of novel therapeutic agents requires a comprehensive understanding of their pharmacokinetic properties. Researchers are studying how Tert-butyl N-{2-methoxy-4-(2R)-oxiran-2-ylphenyl}carbamate behaves within biological systems, focusing on factors such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for optimizing drug candidates and ensuring their efficacy and safety.

In conclusion, Tert-butyl N-{tert-butyl}N-{2-methoxy-4-(R)-oxiran-aphenylethyleneaminocarbonyl} (CAS No.2227799-63-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery and material science applications. Continued investigation into its synthesis, biological activity, and pharmacokinetic properties will further elucidate its role as a valuable tool in medicinal chemistry.

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